REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3].CCOCC.[Br:16]Br>O1CCOCC1>[CH:5]1[C:4]([C:2]([CH2:1][Br:16])=[O:3])=[CH:9][CH:8]=[C:7]([Cl:10])[CH:6]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
325 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20° C.
|
Type
|
CUSTOM
|
Details
|
(±5° C.)
|
Type
|
WASH
|
Details
|
The solution was then washed with water (3 × 1 l)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected ether layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the ether solution was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C(=O)CBr)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |